4-((Tert-butoxycarbonyl)amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic+

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

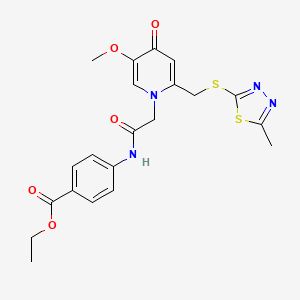

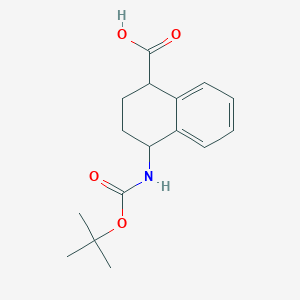

The compound “4-((Tert-butoxycarbonyl)amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic” belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .

Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl (Boc) protected amino acids . The Boc group is a widely used amine protecting group . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses . The synthesis also involves the use of room-temperature ionic liquids derived from commercially available Boc-protected amino acids (Boc-AAILs) .Molecular Structure Analysis

The molecular structure of this compound involves a tert-butoxycarbonyl (Boc) group attached to an amino group . The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its use as a starting material in dipeptide synthesis . The Boc-protected amino acid ionic liquids (Boc-AAILs) were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use with adequate ventilation, avoid contact with skin and eyes, and avoid ingestion and inhalation .

Future Directions

The future directions for this compound could involve further exploration of its use in peptide synthesis . There is potential for the development of novel room-temperature ionic liquids consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of commercially available Boc-protected amino acids .

Mechanism of Action

Target of Action

The primary target of the compound 4-((Tert-butoxycarbonyl)amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic is the Receptor-type tyrosine-protein phosphatase beta . This receptor plays a crucial role in many cellular processes including cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

It is known that the compound interacts with its target receptor, possibly leading to changes in the receptor’s activity . The tert-butoxycarbonyl (Boc) group in the compound is a protecting group used in organic synthesis, particularly in the synthesis of peptides . It is likely that the Boc group is removed during the interaction with the target, allowing the compound to interact directly with the receptor .

Biochemical Pathways

Given the target of the compound, it is likely that it affects pathways related to cell growth and differentiation . The downstream effects of these pathways could include changes in cell behavior and function .

Pharmacokinetics

The compound is soluble in methanol , which suggests it could be well-absorbed in the body. The presence of the Boc group could potentially affect the compound’s distribution and metabolism, as this group is typically removed during metabolic processes .

Result of Action

Given the compound’s target, it is likely that its action could result in changes in cell growth and differentiation

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s interaction with its target and its overall effectiveness

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13-9-8-12(14(18)19)10-6-4-5-7-11(10)13/h4-7,12-13H,8-9H2,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSULTRKFBPQDTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C2=CC=CC=C12)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2794091.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-tosylbutanamide hydrochloride](/img/structure/B2794094.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2794100.png)

![1-[4-(4-Bromo-phenyl)-thiazol-2-yl]-4-methyl-piperidine](/img/structure/B2794107.png)

![N,N-Dimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2794109.png)

![2-Amino-4-(2-chlorophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2794110.png)